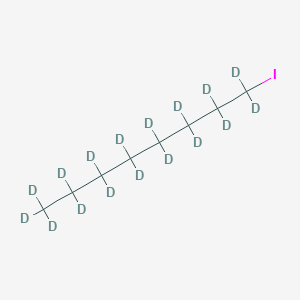
1-Iodooctane-D17
概要
説明
1-Iodooctane-D17 is a deuterium-labeled compound, specifically an isotope of 1-Iodooctane. It is characterized by the presence of deuterium atoms, which are heavy isotopes of hydrogen. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodooctane-D17 can be synthesized through the halogenation of octane. The process involves the substitution of a hydrogen atom with an iodine atom in the presence of a deuterium source. The reaction typically requires a catalyst and specific reaction conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves the use of advanced techniques to ensure high purity and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of deuterium gas or deuterated solvents is common in these processes to achieve the desired isotopic labeling.
化学反応の分析
Types of Reactions: 1-Iodooctane-D17 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile.
Reduction Reactions: The compound can be reduced to form deuterated octane.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reaction typically occurs under mild to moderate conditions.
Reduction: Lithium aluminum deuteride (LAD) is often used as a reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution: Products include various deuterated organic compounds depending on the nucleophile used.
Reduction: The major product is deuterated octane.
Oxidation: Products include deuterated alcohols and other oxidized derivatives.
科学的研究の応用
1-Iodooctane-D17 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Iodooctane-D17 involves its participation in chemical reactions where the deuterium atoms play a crucial role. The presence of deuterium can influence the reaction kinetics and pathways due to the isotope effect. This effect can lead to differences in reaction rates and product distributions compared to non-deuterated compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
1-Iodooctane: The non-deuterated version of 1-Iodooctane-D17.
1-Bromooctane: Another halogenated octane compound with bromine instead of iodine.
1-Chlorooctane: Similar to 1-Iodooctane but with chlorine as the halogen.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotope effect associated with deuterium can lead to different reaction kinetics and mechanisms, making it valuable for studying reaction pathways and mechanisms. Additionally, its use as a tracer in various scientific fields highlights its importance in advancing research and development.
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio-8-iodooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHSHAHTBJTBA-OISRNESJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)





![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)





